Rose Bengal AT

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

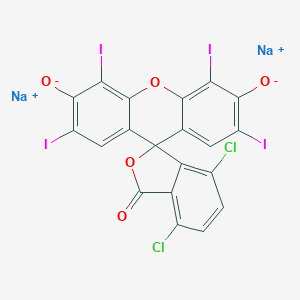

Rose Bengal AT is a useful research compound. Its molecular formula is C20H4Cl2I4Na2O5 and its molecular weight is 948.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photodynamic Therapy (PDT)

Photodynamic therapy utilizes photosensitizers like Rose Bengal to treat various medical conditions, including cancers and infections. The mechanism involves the absorption of light by the dye, leading to the production of ROS that can induce cell death in targeted tissues.

Case Study: Treatment of Basal Cell Carcinoma

A study evaluated the effectiveness of a cationic phosphorus dendrimer-Rose Bengal complex against basal cell carcinoma cell lines. The results demonstrated that the complex significantly enhanced singlet oxygen production and cellular uptake compared to free Rose Bengal, indicating its potential as an effective PDT agent .

Table 1: Efficacy of Rose Bengal-Dendrimer Complex in PDT

| Parameter | Free Rose Bengal | Dendrimer Complex | Improvement Factor |

|---|---|---|---|

| Singlet Oxygen Production | Lower | Higher | 2-7 times |

| Cellular Uptake | Baseline | Enhanced | 2-7 times |

| Dark Toxicity | Present | None | N/A |

Antibacterial Applications

Rose Bengal has been studied for its antibacterial properties, particularly against multidrug-resistant (MDR) strains. Its application in treating skin and soft tissue infections has shown promising results.

Case Study: Inhibition of Fungal Keratitis

In an experimental study comparing Rose Bengal and riboflavin for photodynamic therapy on fungal isolates (Fusarium solani, Aspergillus fumigatus, Candida albicans), Rose Bengal successfully inhibited growth in all tested isolates under irradiation .

Table 2: Antibacterial Activity of Rose Bengal Against Fungal Isolates

| Fungal Isolate | Growth Inhibition (PDT with RB) | Control Group Growth |

|---|---|---|

| Fusarium solani | Yes | Unrestricted |

| Aspergillus fumigatus | Yes | Unrestricted |

| Candida albicans | Yes | Unrestricted |

Organic Synthesis

Rose Bengal also serves as a catalyst in organic reactions, particularly in the synthesis of nitrogen-containing heterocycles. Its ability to facilitate bond formation and functionalization under visible light has been extensively documented.

Case Study: Synthesis of Heterocycles

Research highlights the use of Rose Bengal in synthesizing various heterocycles through photoredox catalysis. The dye's ability to mediate reactions efficiently has led to the development of new synthetic pathways that are valuable in organic chemistry .

Table 3: Synthetic Reactions Catalyzed by Rose Bengal

| Reaction Type | Product Type | Conditions |

|---|---|---|

| C–H Bond Functionalization | Nitrogen-containing Heterocycles | Visible Light Irradiation |

| Cross Coupling | Diverse Organic Compounds | Photoredox Conditions |

Dermatological Applications

Due to its fluorescence properties, Rose Bengal is being explored for dermatological applications, particularly in enhancing drug delivery across the skin barrier.

Case Study: Skin Permeation Studies

A recent study developed a fluorescence-coupled HPLC method to quantify Rose Bengal within skin matrices. This method allows for detailed analysis of RB's permeation profiles when incorporated into topical formulations, indicating its potential effectiveness in dermatological therapies .

Table 4: Quantitative Analysis of RB in Skin Formulations

| Parameter | Value |

|---|---|

| Specificity | High |

| Linearity | Confirmed |

| Limit of Detection (LOD) | Low |

| Accuracy | High |

特性

CAS番号 |

18265-55-9 |

|---|---|

分子式 |

C20H4Cl2I4Na2O5 |

分子量 |

948.7 g/mol |

IUPAC名 |

disodium;4,7-dichloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C20H6Cl2I4O5.2Na/c21-7-1-2-8(22)12-11(7)19(29)31-20(12)5-3-9(23)15(27)13(25)17(5)30-18-6(20)4-10(24)16(28)14(18)26;;/h1-4,27-28H;;/q;2*+1/p-2 |

InChIキー |

JMWHLOJMXZVRMC-UHFFFAOYSA-L |

SMILES |

C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I)Cl.[Na+].[Na+] |

正規SMILES |

C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I)Cl.[Na+].[Na+] |

Key on ui other cas no. |

18265-55-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。